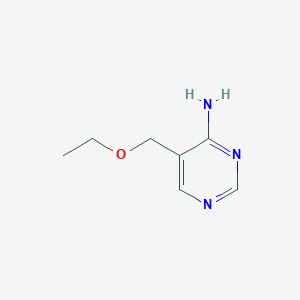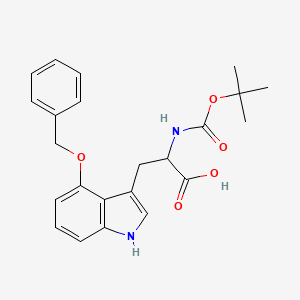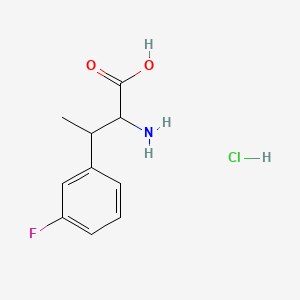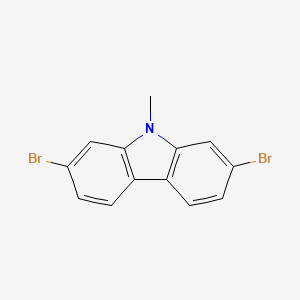
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is an organic compound that features a cyclopentene ring substituted with an acetoxy group and a chloroacetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation, where the cyclopentene derivative reacts with acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the Chloroacetate Group: The chloroacetate group is introduced through a nucleophilic substitution reaction, where the acetoxy-cyclopentene reacts with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and chloroacetate groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-4-Hydroxy-2-cyclopentenyl 2-Chloroacetate: Similar structure but with a hydroxy group instead of an acetoxy group.
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both acetoxy and chloroacetate groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H11ClO4 |
|---|---|
Poids moléculaire |
218.63 g/mol |
Nom IUPAC |
(4-acetyloxycyclopent-2-en-1-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H11ClO4/c1-6(11)13-7-2-3-8(4-7)14-9(12)5-10/h2-3,7-8H,4-5H2,1H3 |
Clé InChI |
OTYQLQAVVJARKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(C=C1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)






![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)


